

Application Notes and Protocols: Utilizing PARP7-IN-17 in Conjunction with Immunotherapy

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Compound of Interest

Compound Name: *Parp7-IN-17*

Cat. No.: *B12368295*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of **PARP7-IN-17** in combination with immunotherapy. The information enclosed details the mechanism of action, protocols for in vitro and in vivo studies, and relevant quantitative data to aid in experimental design and data interpretation.

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that has emerged as a critical negative regulator of the type I interferon (IFN) signaling pathway in cancer cells.[1][2][3] By suppressing this pathway, cancer cells can evade immune detection and destruction. **PARP7-IN-17**, exemplified by the potent and selective inhibitor RBN-2397, represents a novel therapeutic strategy to reverse this immune evasion.[1][4][5] Inhibition of PARP7 restores type I IFN signaling, leading to enhanced anti-tumor immunity and creating a more favorable tumor microenvironment for combination with immunotherapies, such as immune checkpoint inhibitors.[4][6][7] Preclinical studies have demonstrated that the combination of PARP7 inhibitors with anti-PD-1 antibodies results in synergistic anti-tumor effects.[7]

Mechanism of Action

PARP7 acts as a brake on the innate immune response within cancer cells. It negatively regulates the cGAS-STING pathway, which is responsible for detecting cytosolic DNA and initiating a type I IFN response.[3] **PARP7-IN-17** binds to the NAD⁺ binding site of PARP7, inhibiting its catalytic activity.[4][5] This inhibition lifts the suppression of the type I IFN pathway, leading to the phosphorylation and activation of STAT1.[1][4] Activated STAT1 translocates to the nucleus and induces the expression of interferon-stimulated genes (ISGs), which have pleiotropic anti-cancer effects, including:

- Direct anti-proliferative and pro-apoptotic effects on cancer cells.
- Recruitment and activation of immune cells, such as cytotoxic T lymphocytes (CTLs), into the tumor microenvironment.
- Upregulation of MHC class I expression on cancer cells, enhancing their recognition by CTLs.
- Increased production of chemokines that attract immune cells.

This modulation of the tumor microenvironment from "cold" (immunologically quiescent) to "hot" (immunologically active) provides a strong rationale for combining **PARP7-IN-17** with immune checkpoint inhibitors that rely on a pre-existing anti-tumor immune response.

Quantitative Data for PARP7-IN-17 (RBN-2397)

The following tables summarize key quantitative data for the representative PARP7 inhibitor, RBN-2397.

Table 1: In Vitro Potency and Cellular Activity of RBN-2397

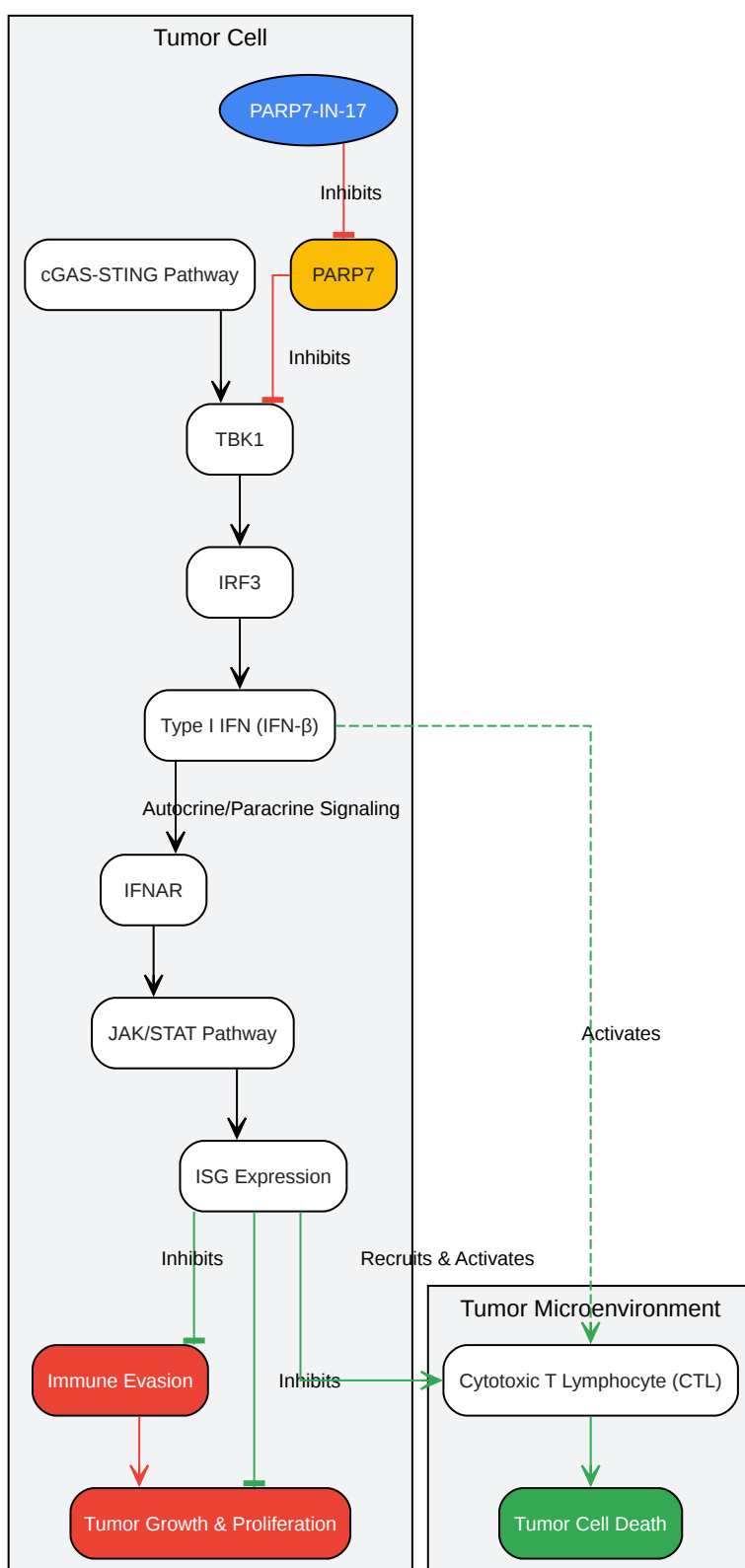
Parameter	Value	Cell Line / Assay Condition	Reference
IC ₅₀ (PARP7)	<3 nM	Biochemical Assay	[1][4]
K _d (PARP7)	0.001 µM	Binding Assay	[1][4]
Cellular IC ₅₀	20 nM	NCI-H1373 Lung Cancer Cells	[1][4]
EC ₅₀ (MARylation)	1 nM	Cellular Biochemical Assay	[1][4]

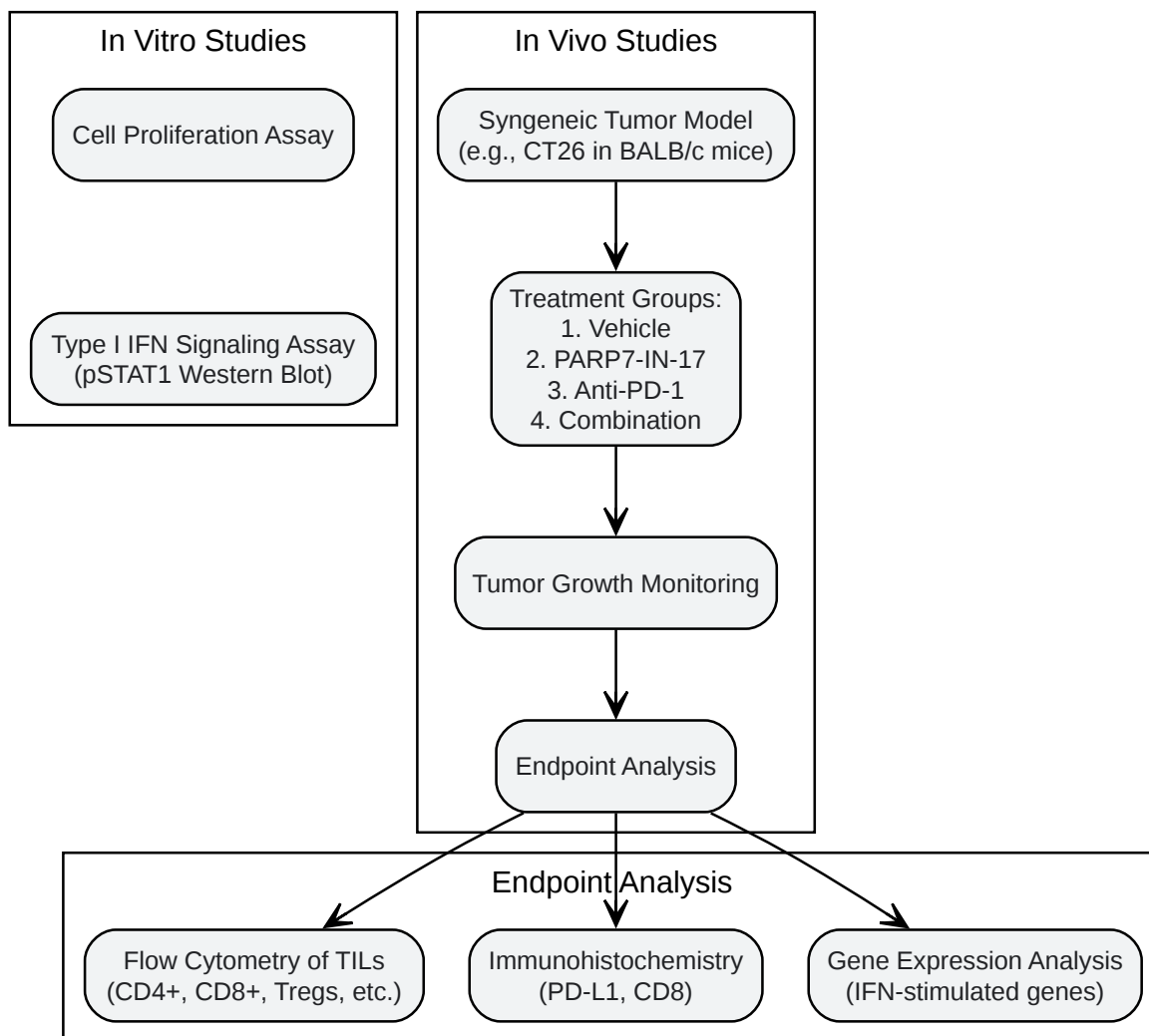
Table 2: In Vivo Pharmacology and Efficacy of RBN-2397

Parameter	Value	Animal Model	Reference
Administration	Oral	BALB/c mice, CB17 SCID mice	[1][4]
Dosage Range	3 - 100 mg/kg, once daily	CT26 syngeneic model	[1]
Efficacy	Dose-dependent tumor growth inhibition; Complete tumor regression at 100 mg/kg	CT26 syngeneic model	[1][4]
Half-life (t _{1/2})	325 minutes	In vivo	[1][4]

Signaling Pathway and Experimental Workflow

PARP7-Mediated Immune Suppression and Reversal by PARP7-IN-17





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